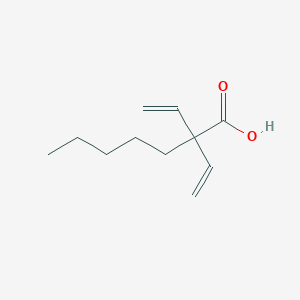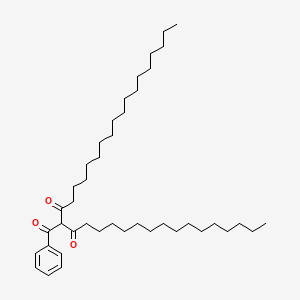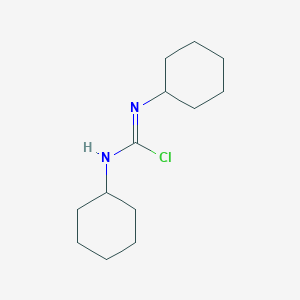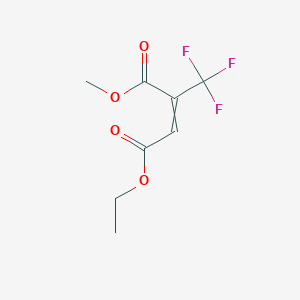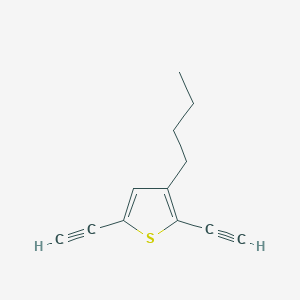
3-Butyl-2,5-diethynylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-2,5-diethynylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2,5-diethynylthiophene typically involves the following steps:
Bromination: 3-Butylthiophene is brominated using bromine in acetic acid to yield 3-butyl-2,5-dibromothiophene.
Sonogashira Coupling: The dibromide is then subjected to Sonogashira coupling with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide. This reaction forms 3-butyl-2,5-bis(trimethylsilyl)ethynylthiophene.
Deprotection: The trimethylsilyl groups are removed using potassium hydroxide in methanol, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-2,5-diethynylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Coupling Reactions: The ethynyl groups can participate in coupling reactions such as Glaser coupling to form diynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Coupling Reactions: Copper(I) salts and bases like pyridine are typically employed in Glaser coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated thiophenes.
Coupling Reactions: Symmetrical diynes.
Wissenschaftliche Forschungsanwendungen
3-Butyl-2,5-diethynylthiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Photovoltaics: The compound is explored for use in organic solar cells as a component of the active layer.
Biological Research: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-Butyl-2,5-diethynylthiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics and photovoltaics. The ethynyl groups facilitate coupling reactions, allowing for the formation of extended conjugated systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diethynylthiophene: Lacks the butyl group, resulting in different solubility and electronic properties.
3-Butylthiophene: Lacks the ethynyl groups, making it less suitable for coupling reactions.
2,3,5-Triethynylthiophene:
Uniqueness
3-Butyl-2,5-diethynylthiophene is unique due to the presence of both butyl and ethynyl groups, which confer distinct solubility, reactivity, and electronic properties. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
116954-14-4 |
|---|---|
Molekularformel |
C12H12S |
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
3-butyl-2,5-diethynylthiophene |
InChI |
InChI=1S/C12H12S/c1-4-7-8-10-9-11(5-2)13-12(10)6-3/h2-3,9H,4,7-8H2,1H3 |
InChI-Schlüssel |
BQFYUGBVVWKQGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(SC(=C1)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


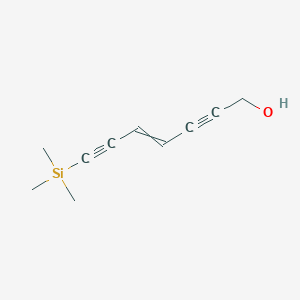

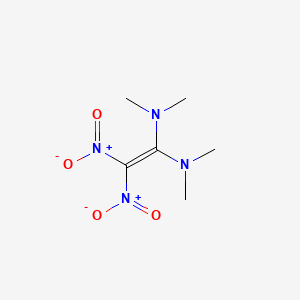

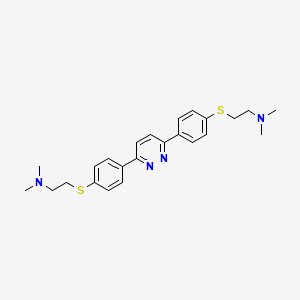
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
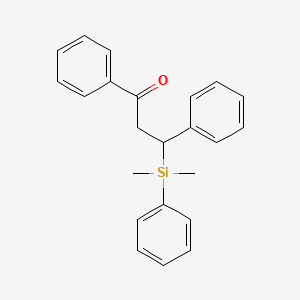

![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
